

HPLC method for analysis of 4-Iodosalicylic acid

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Compound of Interest

Compound Name: 2-Hydroxy-4-iodobenzoic acid

Cat. No.: B103322

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An Application Note for the Analysis of 4-Iodosalicylic Acid by High-Performance Liquid Chromatography

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Introduction

4-Iodosalicylic acid (chemical formula: $C_7H_5IO_3$) is a halogenated derivative of salicylic acid, a key aromatic compound used widely in the synthesis of pharmaceutical agents and other fine chemicals.[1][2][3] Given its role as a critical starting material and intermediate, the ability to accurately determine its purity and concentration is paramount for ensuring the quality and consistency of final products. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4][5]

This application note provides a detailed, robust, and validated Reversed-Phase HPLC (RP-HPLC) method for the quantitative analysis of 4-Iodosalicylic acid. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing not only a step-by-step guide but also the scientific rationale behind the methodological choices, ensuring compliance with rigorous standards of scientific integrity as outlined by guidelines such as those from the International Conference on Harmonisation (ICH).[6][7]

Principle of the Chromatographic Method

The method is based on reversed-phase chromatography, the most common and versatile mode of HPLC. In this technique, the analyte, 4-Iodosalicylic acid, is separated based on its hydrophobic interactions with a nonpolar stationary phase (a C18 alkyl-silica column) while a polar mobile phase passes through the column.[8]

A critical aspect of analyzing acidic compounds like 4-Iodosalicylic acid is controlling their ionization state. The molecule contains both a carboxylic acid and a phenolic hydroxyl group. In a neutral or basic mobile phase, these groups would deprotonate, leading to poor retention and distorted peak shapes. To counteract this, the mobile phase is acidified with phosphoric or formic acid.[8][9] This suppresses the ionization of both functional groups, ensuring that the analyte is in a single, neutral form. This uncharged state enhances its hydrophobicity, leading to better interaction with the C18 stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times, which are essential for accurate quantification.[8]

Materials and Methodology

Instrumentation

- HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Data acquisition and processing software (e.g., Chromeleon™, Empower™, OpenLab).

Chemicals and Reagents

- 4-Iodosalicylic Acid Reference Standard (Purity ≥98%)
- Acetonitrile (HPLC Grade)
- Water (HPLC or Milli-Q grade)
- Phosphoric Acid (ACS Grade, ~85%) or Formic Acid (LC-MS Grade)

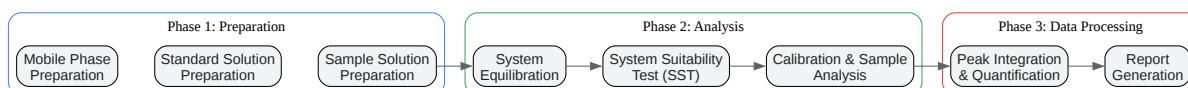
Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity.

Parameter	Recommended Condition
HPLC Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile : Acidified Water (50:50, v/v)
Aqueous component: 0.1% Phosphoric Acid in Water	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	230 nm
Injection Volume	10 µL
Run Time	Approximately 10 minutes

Experimental Protocol

The logical flow of the experimental procedure is outlined below.



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Caption: Workflow for the HPLC analysis of 4-Iodosalicylic acid.

Step 1: Mobile Phase Preparation

- Aqueous Phase: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.
- Final Mobile Phase: Combine 500 mL of the aqueous phase with 500 mL of acetonitrile in a suitable container.

- Filter the final mobile phase through a 0.45 μm membrane filter and degas for 15 minutes in an ultrasonic bath or using an online degasser.

Step 2: Standard Solution Preparation

- **Stock Standard (500 $\mu\text{g/mL}$):** Accurately weigh approximately 25 mg of 4-Iodosalicylic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- **Working Standards:** Prepare a series of at least five working standards by serial dilution of the stock solution to cover a concentration range of approximately 5 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$. For example, prepare standards at 5, 10, 25, 50, and 100 $\mu\text{g/mL}$.

Step 3: Sample Preparation

- Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of 4-Iodosalicylic acid and transfer it to a 50 mL volumetric flask.
- Add approximately 30 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.
- Allow the solution to return to room temperature, then dilute to volume with the mobile phase.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial before analysis.

Step 4: HPLC Analysis

- Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
- Inject the working standards in sequence, from lowest to highest concentration.
- Inject the prepared sample solutions. It is recommended to bracket sample injections with standard injections to monitor for any drift in instrument response.

System Suitability and Data Analysis

To ensure the validity and trustworthiness of the results, a System Suitability Test (SST) must be performed before sample analysis. This is a non-negotiable part of any robust analytical method.^[7]

System Suitability Test (SST)

Inject a mid-concentration standard (e.g., 25 µg/mL) six consecutive times. The results must meet the criteria outlined in the table below.

Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	≤ 2.0	Measures peak symmetry; high values indicate column degradation or secondary interactions.
Theoretical Plates (N)	≥ 2000	Measures column efficiency and separation power.
% RSD of Peak Area	$\leq 2.0\%$	Demonstrates the precision and reproducibility of the injector and detector system.

Quantification

- Generate a linear calibration curve by plotting the peak area of the 4-Iodosalicylic acid standards against their corresponding concentrations.
- Perform a linear regression analysis on the data. The correlation coefficient (r^2) should be ≥ 0.999 .
- Determine the concentration of 4-Iodosalicylic acid in the sample solutions by interpolating their peak areas from the calibration curve using the regression equation.

Method Validation Principles (ICH Q2(R1))

While this note provides a functional method, for use in a regulated environment (GMP/GLP), a full method validation is required to provide documented evidence that the procedure is suitable for its intended purpose.[\[4\]](#)[\[6\]](#)[\[10\]](#) The key validation parameters to be assessed are:

- **Specificity:** The method's ability to accurately measure the analyte in the presence of impurities, degradants, or excipients. This is often demonstrated using forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light).[\[10\]](#)[\[11\]](#)
- **Linearity:** Assessed over the defined range of the method.[\[6\]](#)
- **Accuracy:** Determined by recovery studies, typically by spiking a placebo with known amounts of the analyte at different concentration levels.[\[6\]](#)
- **Precision:**
 - **Repeatability (Intra-assay):** Analysis of multiple preparations of the same sample on the same day by the same analyst.[\[4\]](#)
 - **Intermediate Precision:** Evaluation of the method's performance on different days, with different analysts, or on different equipment.
- **Limit of Detection (LOD) & Limit of Quantitation (LOQ):** The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[\[6\]](#)
- **Robustness:** The method's resilience to small, deliberate changes in parameters such as mobile phase composition ($\pm 2\%$), column temperature ($\pm 5^\circ\text{C}$), and flow rate ($\pm 0.1\text{ mL/min}$).

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